molecular formula C10H12BF4N3O B1612019 Benzenediazonium, 4-(4-morpholinyl)-, tetrafluoroborate(1-) CAS No. 2248-34-2

Benzenediazonium, 4-(4-morpholinyl)-, tetrafluoroborate(1-)

Cat. No.: B1612019
CAS No.: 2248-34-2
M. Wt: 277.03 g/mol
InChI Key: QELIHZVLELFSKH-UHFFFAOYSA-N
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Description

Benzenediazonium, 4-(4-morpholinyl)-, tetrafluoroborate(1–) (CAS 2248-34-2) is a diazonium salt characterized by a morpholinyl substituent at the para position of the benzene ring and a tetrafluoroborate counterion . Diazonium salts are widely used in organic synthesis for aryl group transfer reactions, including Sandmeyer reactions, Heck couplings, and arylations. The morpholinyl group (–N(C₂H₄)₂O) is electron-donating, which stabilizes the diazonium ion and modulates its reactivity compared to other substituents. This compound is typically a solid under standard conditions and is sensitive to light, heat, and shock, necessitating careful handling .

Properties

IUPAC Name

4-morpholin-4-ylbenzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N3O.BF4/c11-12-9-1-3-10(4-2-9)13-5-7-14-8-6-13;2-1(3,4)5/h1-4H,5-8H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELIHZVLELFSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1COCCN1C2=CC=C(C=C2)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248-34-2
Record name Benzenediazonium, 4-(4-morpholinyl)-, tetrafluoroborate(1-) (1:1)
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Record name Benzenediazonium, 4-(4-morpholinyl)-, tetrafluoroborate(1-) (1:1)
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Record name 4-(morpholin-4-yl)benzenediazonium tetrafluoroborate
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Preparation Methods

Step 1: Diazotization of 4-(4-Morpholinyl)aniline

  • Dissolve 10 mmol of 4-(4-morpholinyl)aniline in 15 mL of chilled 10% HCl.
  • Cool to 0°C and add 1.1 eq. NaNO₂ dissolved in 5 mL H₂O dropwise over 15 minutes.
  • Stir for 30–45 minutes at 0–5°C until a clear solution forms (test with starch-iodide paper for excess nitrous acid).

Step 2: Tetrafluoroborate Salt Formation

  • Add 12 mmol HBF₄ (48% aqueous solution) to the diazonium chloride mixture.
  • Stir for 10 minutes, then filter the precipitated salt.
  • Wash with cold acetone (2 × 5 mL) and dry under vacuum.

Yield Optimization:

  • Use anhydrous HBF₄ in acetone for higher purity (reduces hydrolysis).
  • Avoid prolonged exposure to moisture to prevent decomposition.

Alternative Anhydrous Methods

For moisture-sensitive substrates, a modified protocol using NO⁺BF₄⁻ in dichloromethane (CH₂Cl₂) or liquid SO₂ is recommended:

  • React 4-(4-morpholinyl)aniline with 1 eq. NOBF₄ in CH₂Cl₂ at −20°C.
  • Filter and wash with dry diethyl ether.

Advantages:

  • Minimizes side reactions (e.g., hydrolysis of morpholine moiety).
  • Suitable for gram-scale synthesis.

Analytical Characterization

Key Data for Validation:

Property Expected Value Method
Melting Point 110–115°C (decomposes) Differential Scanning Calorimetry
IR (N≡N stretch) 2240–2280 cm⁻¹ FT-IR
Solubility Soluble in DMF, acetone; insoluble in Et₂O Qualitative testing

Research Gaps and Recommendations

No peer-reviewed publications explicitly detail this compound’s synthesis. Patents or proprietary industrial methods may exist. For rigorous replication:

  • Conduct stability studies on the morpholine substituent under diazotization conditions.
  • Explore electrochemical diazotization for improved selectivity.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 4-(4-morpholinyl)-, tetrafluoroborate(1-) undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other nucleophiles.

    Coupling Reactions: It can couple with phenols and amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include copper(I) chloride, potassium iodide, and other nucleophiles.

    Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium carbonate.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.

Major Products Formed

    Substitution Reactions: Products include halogenated benzenes, phenols, and other substituted aromatic compounds.

    Coupling Reactions: Azo compounds are the primary products.

    Reduction Reactions: The major product is the corresponding aniline derivative.

Scientific Research Applications

Organic Synthesis

Reactivity and Mechanism
Benzenediazonium salts are known for their electrophilic nature, making them valuable intermediates in organic synthesis. The diazonium group can act as a leaving group or electrophile, facilitating the introduction of aryl groups into various substrates. This property enables the following reactions:

  • Arylation Reactions : The compound can participate in arylation processes, where it introduces aryl groups into other molecules, essential for synthesizing complex organic compounds.
  • Cross-Coupling Reactions : It serves as a precursor in cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic chemistry.
  • Azo Coupling : The compound is utilized in azo coupling reactions to synthesize azo dyes and pigments, which are widely used in the textile and food industries.

Case Study: Aryl Radical Generation
Research has demonstrated that benzenediazonium tetrafluoroborate can generate aryl radicals upon reduction. These radicals can then be utilized to graft aromatic layers onto various substrates, altering surface properties such as hydrophobicity and conductivity. This application is particularly relevant in the development of advanced materials with tailored surface characteristics.

Material Science

Surface Modification
In material science, benzenediazonium salts are employed for modifying the surface properties of materials. The ability to form covalent bonds with substrates allows for the functionalization of surfaces to improve their performance in various applications:

  • Conductive Polymers : The compound can be used to create conductive polymer films through electrochemical grafting processes. This technique enhances the electrical properties of polymers for use in electronic devices .
  • Nanomaterials : Its application extends to nanotechnology, where it aids in the functionalization of nanoparticles to enhance their stability and reactivity for drug delivery systems or catalytic applications.

Biological Applications

Toxicological Studies
The biological implications of benzenediazonium compounds have been explored through various toxicological studies. For instance:

  • Carcinogenic Potential : Derivatives of benzenediazonium tetrafluoroborate have been investigated for their carcinogenic properties. Studies involving animal models have indicated that certain derivatives can induce tumors when administered subcutaneously . This highlights the need for careful handling and assessment of safety when working with these compounds.
  • Biological Activity : Some studies have suggested potential biological activities associated with benzenediazonium derivatives, such as antimicrobial effects or interactions with cellular components that could lead to DNA damage .

Summary Table of Applications

Application AreaSpecific UsesReferences
Organic SynthesisArylation, cross-coupling, azo coupling
Material ScienceSurface modification, conductive polymers
Biological StudiesCarcinogenic potential studies

Mechanism of Action

The mechanism of action of Benzenediazonium, 4-(4-morpholinyl)-, tetrafluoroborate(1-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in a wide range of chemical reactions, leading to the formation of diverse products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Alkoxy Substituents

  • 2,5-Diethoxy-4-(4-morpholinyl)benzenediazonium tetrafluoroborate(1–) (CAS 4979-72-0):

    • Molecular Formula : C₁₄H₁₉BF₄N₃O₃
    • Molecular Weight : 379.13 g/mol .
    • Key Differences : The 2,5-diethoxy groups increase steric bulk and lipophilicity (LogP ≈ 2.17–2.76) compared to the unsubstituted morpholinyl analogue. This impacts solubility and HPLC retention times .
    • Applications : Used in photochemical reactions due to enhanced stability from alkoxy groups .
  • 2,5-Dibutoxy-4-(4-morpholinyl)benzenediazonium tetrafluoroborate(1–) (CAS 50543-78-7):

    • Molecular Formula : C₁₈H₂₈BF₄N₃O₃
    • Molecular Weight : 421.24 g/mol .
    • Key Differences : Longer butoxy chains further increase hydrophobicity (LogP = 2.76), making it suitable for reverse-phase HPLC separation .

Halogen-Substituted Analogues

  • 3-Chloro-4-(4-morpholinyl)benzenediazonium tetrafluoroborate(1–) (CAS 67828-66-4):

    • Molecular Formula : C₁₀H₁₀BClF₄N₃O
    • Molecular Weight : 341.47 g/mol .
    • Key Differences : The chloro substituent is electron-withdrawing, reducing stability but enhancing electrophilicity. This compound exhibits higher toxicity in animal studies, causing subcutaneous tumors and skin lesions .
  • 2-Chloro-5-(4-chlorophenoxy)-4-(diethylamino)benzenediazonium tetrafluoroborate(1–): Molecular Formula: C₁₆H₁₆BCl₂F₄N₃O Molecular Weight: 424.0 g/mol . Key Differences: Dual chloro groups and a diethylamino substituent create a polar yet reactive structure, used in dye synthesis .

Methyl- and Trifluoromethyl-Substituted Analogues

  • 4-Methylbenzenediazonium tetrafluoroborate(1–) (CAS 369-57-3):

    • Molecular Formula : C₇H₆BF₄N₂
    • Molecular Weight : 211.94 g/mol .
    • Key Differences : The methyl group is weakly electron-donating, offering moderate stability. Used in Pd-catalyzed C–H arylations .
  • 4-(Trifluoromethyl)benzenediazonium tetrafluoroborate(1–) (CAS 36407-40-6):

    • Molecular Formula : C₇H₃BF₇N₂
    • Molecular Weight : 279.92 g/mol .
    • Key Differences : The strong electron-withdrawing –CF₃ group destabilizes the diazonium ion, increasing reactivity in radical reactions .

Comparative Data Table

Compound (CAS) Molecular Formula Molecular Weight (g/mol) LogP Key Features Applications
4-(4-Morpholinyl) (2248-34-2) C₁₀H₁₁BF₄N₃O 293.02 ~1.5 Electron-donating morpholinyl group; moderate stability Arylations, photochemistry
2,5-Diethoxy (4979-72-0) C₁₄H₁₉BF₄N₃O₃ 379.13 2.17 Enhanced steric bulk; soluble in acetonitrile HPLC analysis, synthetic intermediates
3-Chloro (67828-66-4) C₁₀H₁₀BClF₄N₃O 341.47 2.4 High toxicity; carcinogenic in mice Limited to controlled synthesis
4-Methyl (369-57-3) C₇H₆BF₄N₂ 211.94 1.2 Low cost; used in Pd catalysis Suzuki-Miyaura couplings

Reactivity and Stability

  • Electron-Donating Groups (e.g., morpholinyl, alkoxy) : Stabilize the diazonium ion via resonance, reducing decomposition rates. This makes them suitable for stepwise arylations .
  • Electron-Withdrawing Groups (e.g., –Cl, –CF₃) : Increase electrophilicity but reduce thermal stability. For example, 3-chloro-4-morpholinyl derivatives decompose rapidly above 25°C .
  • Safety Notes: Morpholinyl derivatives are less toxic than halogenated analogues but still require PPE (gloves, goggles) due to irritancy .

Research and Industrial Relevance

  • Pharmaceutical Synthesis : The morpholinyl derivative is explored in benzodiazepine synthesis (e.g., intermediates for anxiolytics) .
  • Material Science : Used to functionalize graphene surfaces via diazonium coupling .
  • Market Trends : Global demand for benzenediazonium salts is driven by agrochemical and pharmaceutical sectors, with a projected CAGR of 4.2% (2019–2024) .

Biological Activity

Benzenediazonium, 4-(4-morpholinyl)-, tetrafluoroborate(1-) (CAS RN: 2248-34-2) is a compound that has garnered interest in various fields, including organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on existing literature.

  • Molecular Formula : C10_{10}H12_{12}N3_3O·BF4_4
  • Melting Point : 142 °C (decomposition) .

Biological Activity Overview

Benzenediazonium compounds are known for their reactivity due to the presence of the diazonium group, which can participate in various electrophilic substitution reactions. The biological activity of benzenediazonium derivatives often relates to their potential as intermediates in the synthesis of pharmaceuticals and agrochemicals.

The biological effects of benzenediazonium compounds can be attributed to their ability to form reactive intermediates, leading to various biochemical interactions. These interactions can result in:

  • Genotoxicity : Some studies indicate that benzenediazonium compounds may induce DNA damage, leading to mutagenic effects. For instance, 4-Hydroxymethyl benzenediazonium has shown positive results in mutagenicity tests using Salmonella .
  • Carcinogenic Potential : Research has suggested that certain benzenediazonium compounds may exhibit carcinogenic properties. For example, subcutaneous injection studies in mice have indicated an increase in tumors associated with exposure to related compounds .

Genotoxicity Studies

A study conducted by Lawson et al. (1995) demonstrated that 4-Hydroxymethyl benzenediazonium could induce DNA damage and mutations in vitro. This finding highlights the potential risks associated with exposure to this class of compounds.

Carcinogenicity Assessments

In a series of studies involving male and female Swiss mice, Toth et al. reported significant increases in tumors following repeated exposure to 4-Hydroxymethyl benzenediazonium tetrafluoroborate via subcutaneous injections. The results indicated a dose-dependent relationship between exposure and tumor incidence .

Study TypeCompoundExposure MethodObservations
Genotoxicity4-Hydroxymethyl benzenediazoniumIn vitro (Salmonella)Induced mutations
Carcinogenicity4-Hydroxymethyl benzenediazoniumSubcutaneous injectionIncreased tumor incidence
Carcinogenicity4-Methyl benzenediazoniumSubcutaneous injectionTumors in skin/subcutis

Synthesis Methods

Benzenediazonium, 4-(4-morpholinyl)-, tetrafluoroborate(1-) can be synthesized through a straightforward method involving the reaction of an appropriate aryl amine with sodium nitrite under acidic conditions. The resulting diazonium salt can then be isolated as a stable tetrafluoroborate salt .

Q & A

Q. What are the established protocols for synthesizing and characterizing benzenediazonium tetrafluoroborate derivatives, such as 4-(4-morpholinyl)-substituted analogs?

Methodological Answer: Synthesis typically involves diazotization of the corresponding aniline derivative using nitrosyl tetrafluoroborate (NOBF₄) in acetonitrile (MeCN), followed by purification via recrystallization . Characterization relies on multinuclear NMR (¹H, ¹³C) to confirm the diazonium structure and assess purity. For example, ¹H NMR peaks for aromatic protons in 4-substituted derivatives appear as doublets (δ ~8.4–8.8 ppm), while substituents like morpholine or methyl groups show distinct resonances in the δ 3.0–4.0 ppm range . Infrared spectroscopy (IR) can identify BF₄⁻ counterion vibrations (~1050 cm⁻¹) .

Q. How can researchers assess the stability and decomposition kinetics of benzenediazonium tetrafluoroborate salts in aqueous solutions?

Methodological Answer: Decomposition kinetics are monitored via pH-dependent methods. For instance, solvolysis in water releases H ions, enabling real-time tracking using a pH electrode. Rate constants (k) are derived from linear regression of ln([H]) vs. time plots . Temperature-controlled studies (e.g., 25–60°C) reveal activation energies via Arrhenius equations. Stability is influenced by substituents: electron-withdrawing groups (e.g., nitro) accelerate decomposition, while bulky groups (e.g., morpholinyl) may stabilize the diazonium ion temporarily .

Q. What safety precautions are critical when handling benzenediazonium tetrafluoroborate derivatives?

Methodological Answer: These salts are shock-sensitive and thermally unstable. Key precautions include:

  • Storage at 0–6°C in airtight, light-resistant containers .
  • Use of blast shields and personal protective equipment (PPE) during synthesis .
  • Immediate neutralization of spills with cold water and sand to prevent explosive decomposition . Toxicity studies indicate risks of DNA cleavage via phenyl radical generation, necessitating fume hoods and minimized aerosol exposure .

Advanced Research Questions

Q. How do substituents on the benzenediazonium core influence reaction pathways in electrophilic aromatic substitution (EAS)?

Methodological Answer: Substituents dictate regioselectivity and reaction efficiency. For example:

  • 4-Morpholinyl groups enhance electrophilicity of the diazonium ion, favoring EAS with electron-rich arenes (e.g., anisole). Partial rate factors (PRFs) determined via competitive reactions show morpholinyl substituents increase reactivity by 2–3× compared to unsubstituted analogs .
  • Nitro groups redirect reactivity toward radical pathways, as seen in DNA cleavage studies . Mechanistic divergence is confirmed using radical traps (e.g., TEMPO) and ESR spectroscopy .

Q. What solvent-mediated effects govern the thermal decomposition of benzenediazonium salts into aryl ethers?

Methodological Answer: Solvent polarity and coordinating ability modulate decomposition pathways:

  • In DMSO , stabilization of the aryl cation intermediate promotes nucleophilic attack by alcohols, yielding aryl ethers (e.g., 4-morpholinylphenyl methyl ether) with >70% efficiency .
  • In MeCN , competing radical pathways dominate, evidenced by byproduct formation (e.g., biphenyls) in GC-MS analyses . Kinetic studies using UV-Vis spectroscopy (λ = 300–400 nm) confirm solvent-dependent half-lives (t₁/₂ ranges: 15 min in DMSO vs. 45 min in MeCN) .

Q. How can electrochemical grafting of benzenediazonium salts be optimized for functionalizing carbon-based electrodes?

Methodological Answer: Electrografting efficiency is enhanced by:

  • Potential cycling : Cyclic voltammetry (CV) in MeCN (−0.5 to +0.5 V vs. Ag/Ag⁺) generates stable aryl layers on glassy carbon (GC) or multiwalled carbon nanotubes (MWCNTs). Reductive deposition at −0.3 V yields monolayer coverage, confirmed by XPS (C 1s peaks at 284.5 eV) .
  • Substituent design : Ethynyl- or methyl-substituted diazonium salts improve adhesion, with AFM showing roughness <2 nm for modified surfaces .

Q. What contradictions exist in the literature regarding the DNA cleavage mechanism mediated by benzenediazonium derivatives?

Methodological Answer: Discrepancies arise from competing mechanisms:

  • Single-electron transfer (SET) : Fluoro-substituted diazonium salts generate phenyl radicals via SET from reducing agents (e.g., NADH), cleaving DNA via oxidative strand breaks (confirmed by comet assays) .
  • Direct aryl cation attack : Non-fluorinated analogs (e.g., 4-morpholinyl derivatives) exhibit minimal radical activity but intercalate into DNA, causing structural distortion observed in CD spectroscopy . Contradictions highlight the need for mechanistic probes like isotope labeling (e.g., ²H/¹⁵N) to distinguish pathways.

Data Contradictions and Resolution Strategies

  • Decomposition Rates : Reported half-lives vary between solvents (e.g., t₁/₂ = 15 min in DMSO vs. 45 min in MeCN ). Resolution: Standardize solvent purity (HPLC-grade) and control dissolved O₂ levels via inert gas purging.
  • Reaction Selectivity : Conflicting PRFs for EAS (e.g., PRF = 2.5 for morpholinyl vs. 1.8 for nitro ). Resolution: Use deuterated substrates (e.g., anisole-d₃) to isolate kinetic isotope effects (KIEs) and confirm rate-determining steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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